molecular formula C18H19F3N4O3S B2654238 N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide CAS No. 1203168-73-3

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Cat. No. B2654238
CAS RN: 1203168-73-3
M. Wt: 428.43
InChI Key: DTIFQWIMILONLX-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Drug Development

A notable application of compounds similar to N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is in drug development, particularly as anti-inflammatory and analgesic agents. For instance, compounds derived from visnagenone and khellinone have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Hemolytic Activity

Another significant application is in the field of antimicrobial research. 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to the queried compound, have been synthesized and shown to possess variable antimicrobial and hemolytic activity, with certain derivatives exhibiting notable potency against specific microbial species (Gul et al., 2017).

Pharmacokinetics and Disposition in Clinical Trials

In the context of clinical trials, thiouracil derivatives like PF-06282999, which share a similar structure, are being explored for the treatment of cardiovascular diseases. These compounds exhibit favorable pharmacokinetics and disposition characteristics across animals and humans, with renal excretion being the principal clearance mechanism in humans (Dong et al., 2016).

Application in Agriculture

Compounds structurally similar to the queried chemical have also found use in agriculture as herbicides. For example, chloroacetamide herbicides, such as acetochlor, show effectiveness in weed control (Coleman et al., 2000).

Insecticidal Properties

Pyridine derivatives, akin to the queried compound, have shown potential as insecticides. Studies have demonstrated that certain pyridine derivatives exhibit significant insecticidal activity against specific pests (Bakhite et al., 2014).

Radiopharmaceutical Applications

The compound and its derivatives have applications in radiopharmaceuticals as well. For example, 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been used as selective ligands in positron emission tomography (PET) imaging (Dollé et al., 2008).

Receptor Antagonism in Medicinal Chemistry

In medicinal chemistry, methoxyaryl substitution on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffolds has yielded potent and selective adenosine A3 receptor antagonists, highlighting the versatility of such compounds in receptor modulation (Yaziji et al., 2013).

properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-27-14-3-2-12(18(19,20)21)8-13(14)24-16(26)10-29-17-9-15(22-11-23-17)25-4-6-28-7-5-25/h2-3,8-9,11H,4-7,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIFQWIMILONLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

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